molecular formula C10H12N2O2 B12980445 Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine

Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine

Cat. No.: B12980445
M. Wt: 192.21 g/mol
InChI Key: XWYURMIHBITIGG-ZJUUUORDSA-N
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Description

Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine (CAS# 1951371-34-8) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. Its molecular formula is C10H12N2O2, and it has a molecular weight of 192.21 g/mol . The compound features a nitro group and a phenyl substituent on adjacent carbon atoms of the pyrrolidine ring, creating a specific stereochemical framework that is valuable for the synthesis of more complex, biologically active molecules. Pyrrolidine scaffolds are privileged structures in pharmaceutical development, frequently serving as key components in inhibitors that target protein-protein interactions . For instance, similar pyrrolidine-based structures have been investigated as potent inhibitors for targets like Bcl-2, an anti-apoptotic protein that is a validated drug target in various cancers . The nitro group on the scaffold provides a versatile handle for further synthetic modification, enabling its use as a key chiral building block or intermediate in multi-step organic syntheses aimed at developing novel therapeutic agents. This product is intended for research applications and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(3R,4S)-3-nitro-4-phenylpyrrolidine

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m1/s1

InChI Key

XWYURMIHBITIGG-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitropropionic acid and benzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 3-nitropropionic acid with benzaldehyde to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under basic conditions to form the pyrrolidine ring.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This includes the use of advanced chiral catalysts and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or basic conditions.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), aqueous or organic solvents.

Major Products Formed

    Reduction: 3-amino-4-phenylpyrrolidine.

    Substitution: Nitro-substituted or halogen-substituted derivatives.

    Oxidation: Oxidized pyrrolidine derivatives.

Scientific Research Applications

Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs

Key Observations :

  • Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the pyrrolidine core. In contrast, methoxy or carboxylic acid substituents (e.g., in ’s analogs) introduce electron-donating or ionizable groups, altering reactivity in nucleophilic or catalytic processes .
  • Stereochemical Control : Metal catalysts (e.g., Sc complexes) in achieved high enantioselectivity (72–99% ee) for spirocyclopropane oxindoles, suggesting similar strategies could optimize the target compound’s stereoselectivity .

Physicochemical and Functional Properties

  • Solubility and Stability : The nitro group’s hydrophobicity may reduce aqueous solubility compared to carboxylic acid derivatives (). However, the phenyl group enhances lipophilicity, making the compound suitable for membrane-permeable intermediates.
  • Reactivity : Nitro groups are prone to reduction or nucleophilic aromatic substitution, contrasting with sulfonyl or methoxy groups, which are more stable under acidic/basic conditions .

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